1-(4-chlorobenzyl)-5-nitro-1H-indole-2,3-dione 3-oxime
Description
1-(4-Chlorobenzyl)-5-nitro-1H-indole-2,3-dione 3-oxime (CAS: 278803-50-2, molecular formula: C₁₅H₉ClN₂O₄, molar mass: 316.7 g/mol) is an indole-2,3-dione derivative substituted with a 4-chlorobenzyl group at position 1, a nitro group at position 5, and an oxime moiety at position 2. The compound is synthesized via nucleophilic substitution and oxime formation reactions, as inferred from analogous indole-dione syntheses in the literature .
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-5-nitro-3-nitrosoindol-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O4/c16-10-3-1-9(2-4-10)8-18-13-6-5-11(19(22)23)7-12(13)14(17-21)15(18)20/h1-7,20H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTFZOIZCWZRKFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C3=C(C=C(C=C3)[N+](=O)[O-])C(=C2O)N=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-chlorobenzyl)-5-nitro-1H-indole-2,3-dione 3-oxime typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Nitration: The nitration of indole to introduce a nitro group at the 5-position.
Oxime Formation: The conversion of the indole-2,3-dione to its oxime derivative.
The reaction conditions for each step may vary, but typically involve the use of strong acids or bases, organic solvents, and controlled temperatures to achieve the desired product. Industrial production methods may involve optimization of these reaction conditions to improve yield and purity.
Chemical Reactions Analysis
1-(4-chlorobenzyl)-5-nitro-1H-indole-2,3-dione 3-oxime can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The oxime group can be reduced to an amine.
Substitution: The chlorobenzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include reducing agents such as sodium borohydride, oxidizing agents such as potassium permanganate, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits various biological activities, making it a candidate for further investigation in medicinal chemistry:
- Antitumor Activity : Preliminary studies suggest that derivatives of indole compounds can exhibit significant antitumor effects. The presence of the nitro group may enhance the cytotoxicity against cancer cell lines .
- Antimicrobial Properties : Some indole derivatives are known for their antimicrobial activities. The chlorobenzyl moiety may contribute to enhanced interaction with microbial targets, suggesting potential use as an antimicrobial agent .
- Enzyme Inhibition : Compounds similar to 1-(4-chlorobenzyl)-5-nitro-1H-indole-2,3-dione 3-oxime have been studied for their ability to inhibit specific enzymes involved in disease pathways, including those related to cancer and infectious diseases .
Applications in Medicinal Chemistry
Given its diverse biological activities, this compound has potential applications in several areas:
- Drug Development : The unique structure allows for modifications that can lead to the development of new therapeutic agents targeting various diseases.
- Pharmacological Studies : Its effects on cell lines can be explored further in pharmacological studies to understand mechanisms of action and efficacy.
- Research on Indole Derivatives : As part of a broader class of indole derivatives, it can serve as a lead compound for synthesizing other biologically active molecules.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzyl)-5-nitro-1H-indole-2,3-dione 3-oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and inhibiting their activity, leading to downstream effects on cellular processes and pathways.
Comparison with Similar Compounds
NS309 (6,7-Dichloro-1H-indole-2,3-dione 3-oxime)
- Substituents : Dichloro groups at positions 6 and 7, oxime at position 3.
- Activity : Potent opener of KCa3.1 and KCa2.x channels (2–4-fold selectivity for KCa3.1). Submicromolar concentrations double channel currents, while KV7.4 and KCa1.1 channels remain unaffected up to 10 µM .
- Comparison : Unlike the target compound, NS309 lacks the 4-chlorobenzyl and nitro groups, but shares the oxime moiety. The dichloro substituents in NS309 enhance its selectivity for calcium-activated potassium channels, whereas the nitro group in the target compound may confer distinct electronic or steric effects.
5-Chloro-1-(4-chlorobenzyl)-3-{[(3-methylbutanoyl)oxy]imino}-1,3-dihydro-2H-indol-2-one
- Substituents : 4-Chlorobenzyl at position 1, chloro at position 5, and an oxime ester at position 3.
- Comparison: The oxime ester in this compound may improve metabolic stability compared to the free oxime in the target compound.
Functional Analogues
2-[4-(3-Methyl-5-thioxo-4-phenyl-1,2,4-triazolidin-3-yl)phenyl]isoindoline-1,3-dione (13c)
- Substituents : Isoindoline-dione core with a triazolidine-thione moiety.
- Activity: Not explicitly reported, but the thione group may enhance metal-binding or redox activity .
- Comparison : The isoindoline-dione core differs from the indole-dione scaffold, but both compounds feature electron-deficient aromatic systems. The nitro group in the target compound may confer stronger electrophilicity than the thione in 13c.
1,4-Bis-(4-substituted benzyl)-piperazine-2,3-dione derivatives
- Substituents : Piperazine-2,3-dione core with benzyl groups.
- Activity : Anthelmintic activity against Enterobius vermicularis and Fasciola hepatica, with improved lipophilicity (ClogP) compared to piperazine .
- Comparison : The piperazine-dione core lacks the aromatic indole system, but the benzyl substituents mirror the 4-chlorobenzyl group in the target compound. This suggests that lipophilicity-enhancing groups (e.g., chlorobenzyl) are critical for bioactivity across diverse scaffolds.
Table 1. Structural and Functional Comparison of Indole-Dione Derivatives
Key Research Findings
Substituent Effects : The 4-chlorobenzyl group is a recurring motif in bioactive compounds (e.g., NS309, piperazine-dione derivatives), suggesting its role in enhancing lipophilicity and target engagement .
Oxime vs. Oxime Ester : Free oximes (target compound, NS309) may offer reversible binding to biological targets, while oxime esters (e.g., ) could improve pharmacokinetic properties.
Biological Activity
1-(4-Chlorobenzyl)-5-nitro-1H-indole-2,3-dione 3-oxime is a synthetic compound derived from the indole family, notable for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, particularly cancer and microbial infections.
Chemical Structure and Properties
- Chemical Formula : C15H10ClN3O4
- Molecular Weight : 331.71 g/mol
- CAS Number : 303740-87-6
The compound features a chlorobenzyl group, a nitro group, and a dione structure within the indole framework. The presence of the oxime functional group enhances its reactivity and biological profile.
Anticancer Properties
Research indicates that 1-(4-chlorobenzyl)-5-nitro-1H-indole-2,3-dione 3-oxime exhibits significant cytotoxic effects against various cancer cell lines. A study demonstrated that derivatives of this compound showed potent activity against colon (SW620), prostate (PC-3), and lung (NCI-H23) cancer cells, with IC50 values ranging from 0.011 to 0.83 µM depending on the specific derivative and substituents present .
Table 1: Cytotoxicity Data of Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4d | SW620 | 0.011 |
| 4f | PC-3 | 0.001 |
| 4g | NCI-H23 | 0.56 |
| 4b | SW620 | 0.83 |
The mechanism of action for these anticancer effects involves the activation of caspases, which are crucial for the apoptotic process. For instance, compounds like 4b and 4f were shown to increase caspase activity by over 270%, indicating their potential as effective anticancer agents .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for its antimicrobial effects. Preliminary studies suggest that it possesses antibacterial activity against various strains, including Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentrations (MICs) reported range from 15.625 to 125 μM, demonstrating its potential as a therapeutic agent against resistant bacterial strains .
Table 2: Antimicrobial Activity Data
| Bacterial Strain | MIC (μM) |
|---|---|
| Staphylococcus aureus | 15.625 |
| Enterococcus faecalis | 62.5 |
The biological activities of 1-(4-chlorobenzyl)-5-nitro-1H-indole-2,3-dione 3-oxime are attributed to its ability to inhibit key enzymes involved in DNA replication and protein synthesis, leading to disrupted cellular processes in both cancerous and microbial cells. Furthermore, docking studies have suggested that this compound may interfere with specific cellular signaling pathways critical for cell survival and proliferation.
Study on Anticancer Activity
A significant study focused on the derivatives of this compound highlighted its effectiveness in activating apoptotic pathways in cancer cells. The research involved synthesizing various derivatives and evaluating their cytotoxicity through in vitro assays. The findings revealed that specific substitutions on the indole ring could enhance or diminish biological activity, underscoring the importance of structure-activity relationships in drug design .
Study on Antimicrobial Effects
Another investigation assessed the antimicrobial efficacy of this compound against resistant bacterial strains. The results indicated that certain derivatives exhibited superior antibacterial properties compared to conventional antibiotics, suggesting a promising avenue for developing new antimicrobial agents .
Q & A
Q. What are the common synthetic routes for preparing 1-(4-chlorobenzyl)-5-nitro-1H-indole-2,3-dione 3-oxime?
Methodological Answer: The synthesis typically involves multi-step reactions starting with indole derivatives. Key steps include:
Benzylation : Substitution at the indole nitrogen using 4-chlorobenzyl bromide under alkaline conditions (e.g., NaH in DMF) .
Nitro Functionalization : Nitration at the 5-position of the indole ring using mixed acid (HNO₃/H₂SO₄) or analogous nitrating agents.
Oxime Formation : Reaction of the 3-keto group with hydroxylamine hydrochloride under alkaline reflux conditions (e.g., NaOH/EtOH) .
Q. Example Protocol :
Q. Which spectroscopic methods are critical for structural confirmation of this compound?
Methodological Answer:
- ¹H/¹³C-NMR : Assign peaks to confirm substitution patterns (e.g., benzyl protons at δ 4.8–5.2 ppm, nitro group deshielding effects) .
- HR-ESI-MS : Verify molecular ion ([M+H]⁺) and isotopic patterns (e.g., chlorine isotopes) .
- IR Spectroscopy : Identify oxime (N–O stretch at ~1600 cm⁻¹) and carbonyl groups (C=O at ~1700 cm⁻¹) .
Q. How can reaction conditions be optimized to improve the yield of the oxime formation step?
Methodological Answer:
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or acetic acid) to stabilize intermediates. Evidence shows acetic acid enhances oxime cyclization .
- Catalysis : Sodium acetate acts as a base to deprotonate hydroxylamine, accelerating nucleophilic attack on the carbonyl .
- Temperature Control : Reflux (100–110°C) ensures complete conversion but may require adjustment to avoid decomposition .
Q. Example Optimization Table :
| Condition | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|
| EtOH/NaOH, 80°C | 65 | 95% | |
| Acetic acid/NaOAc, 110°C | 82 | 98% |
Q. How can discrepancies in spectral data (e.g., NMR shifts) be resolved during structural analysis?
Methodological Answer:
- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 5-chloro-1-(4-methoxybenzyl)indoline-2,3-dione ).
- DFT Calculations : Use density functional theory to predict NMR/IR spectra and compare with experimental data .
- X-ray Crystallography : Resolve ambiguous assignments by determining the crystal structure (e.g., bond angles confirm oxime geometry) .
Example Case :
A reported δ 8.25 ppm for the nitro proton in CDCl₃ may shift to δ 8.40 ppm in DMSO-d₆ due to solvent effects. Confirm via multi-solvent NMR trials.
Q. What role does sodium acetate play in the synthesis of related indole-oxime derivatives?
Methodological Answer: Sodium acetate serves dual roles:
pH Modulator : Maintains mild alkaline conditions (pH ~8–9) to activate hydroxylamine without hydrolyzing sensitive groups .
Nucleophilic Catalyst : Stabilizes the oxime intermediate via hydrogen bonding, as shown in analogous indole-2,3-dione syntheses .
Experimental Validation :
Reactions without NaOAc resulted in <50% conversion, while 1.0 equiv. NaOAc increased yields to >80% .
Q. How does X-ray crystallography contribute to resolving stereochemical uncertainties in the oxime group?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
